N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)ethanesulfonamide
Description
This compound is a sulfonamide derivative featuring a benzo[b][1,4]oxazepine core substituted with ethyl and dimethyl groups at the 5- and 3,3-positions, respectively, and a 4-oxo moiety. The sulfonamide group is linked to a 2-(4-methoxyphenyl)ethyl chain, distinguishing it from simpler sulfonamide-based compounds.
Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-2-(4-methoxyphenyl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-5-24-19-11-8-17(14-20(19)29-15-22(2,3)21(24)25)23-30(26,27)13-12-16-6-9-18(28-4)10-7-16/h6-11,14,23H,5,12-13,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOGVTKEIINHSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NS(=O)(=O)CCC3=CC=C(C=C3)OC)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)ethanesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of approximately 358.42 g/mol. The compound features a sulfonamide functional group and a unique oxazepine structure which contributes to its pharmacological properties.
Preliminary studies suggest that this compound may exert its biological effects through the inhibition of specific signaling pathways involved in cell proliferation and inflammation. Compounds with similar structures have shown efficacy against resistant cancer cell lines by disrupting critical pathways such as receptor-interacting protein kinase 1 (RIPK1) signaling.
Biological Activity
The biological activity of this compound includes:
- Anticancer Properties : The compound has demonstrated potential in inhibiting cancer cell proliferation. Studies indicate that it can be effective against various cancer types by targeting pathways crucial for tumor growth .
- Anti-inflammatory Effects : Similar compounds have been noted for their anti-inflammatory properties by modulating immune responses and reducing cytokine release .
Case Studies
Several studies have explored the efficacy of related compounds in clinical and preclinical settings:
- Phase II Clinical Trials : A related compound was evaluated in phase II trials for chronic immune inflammatory disorders such as ulcerative colitis and psoriasis. These trials highlighted the potential for similar oxazepine derivatives in treating inflammatory conditions .
- In Vitro Studies : In vitro studies have shown that compounds structurally related to N-(5-ethyl...) can inhibit RIPK1 with an IC50 value as low as 1.0 nM, indicating strong binding affinity and potential therapeutic relevance .
Comparative Analysis
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Oxazepine ring | RIPK1 inhibitor |
| Compound B | Sulfonamide derivative | Anti-inflammatory |
| Compound C | Thiophene-based structure | Anticancer properties |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound’s uniqueness lies in its benzooxazepine scaffold, a less common heterocycle compared to triazoles or thiadiazines seen in related sulfonamides. Below is a comparative analysis of key structural and functional attributes:
Key Observations :
- Scaffold Diversity : The target compound’s benzooxazepine core contrasts with the triazole (sulfentrazone) or thiadiazine ( compound) rings in others. This may influence binding affinity in biological systems.
- Substituent Effects : The 4-methoxyphenyl group in the target compound could enhance lipophilicity compared to the trifluoromethyl group in mefluidide or dichlorophenyl in sulfentrazone .
- Sulfonamide Linkage : All compounds share a sulfonamide group, a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase) or agrochemicals .
Q & A
Q. What are the common synthetic routes for this compound, and how are intermediates characterized?
The synthesis typically involves multi-step organic reactions, including:
- Step 1 : Formation of the tetrahydrobenzo[b][1,4]oxazepin core via cyclization of precursor amines and carbonyl compounds under acidic or basic conditions.
- Step 2 : Introduction of the ethyl and dimethyl substituents via alkylation or reductive amination.
- Step 3 : Sulfonamide coupling using 2-(4-methoxyphenyl)ethanesulfonyl chloride under anhydrous conditions . Intermediates are characterized using NMR spectroscopy (e.g., H and C NMR for functional group confirmation) and mass spectrometry (HRMS for molecular weight validation). Purity is assessed via HPLC with UV detection at 254 nm .
Q. Which spectroscopic and crystallographic methods confirm the compound’s structure?
- Nuclear Magnetic Resonance (NMR) : H NMR identifies proton environments (e.g., methyl groups at δ 1.2–1.4 ppm, aromatic protons at δ 6.8–7.5 ppm). C NMR confirms carbonyl (C=O) and sulfonamide (SO) groups .
- X-ray Crystallography : Resolves the 3D conformation, including the dihedral angle between the benzoxazepin core and sulfonamide moiety (typically 45–60°) .
- Infrared (IR) Spectroscopy : Detects key vibrations (e.g., C=O stretch at ~1700 cm, SO asymmetric stretch at ~1350 cm) .
Q. What are the primary research applications of this compound?
- Medicinal Chemistry : Investigated as a modulator of enzymes (e.g., carbonic anhydrases) or receptors due to its sulfonamide and heterocyclic motifs .
- Chemical Biology : Used as a scaffold for structure-activity relationship (SAR) studies to optimize binding affinity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Temperature Control : Lowering reaction temperature during sulfonamide coupling reduces side-product formation (e.g., from 25°C to 0–5°C) .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility of intermediates, improving reaction homogeneity .
- Catalysis : Palladium catalysts (e.g., Pd(OAc)) accelerate cyclization steps, reducing reaction time from 24h to 6h .
- Purification : Gradient elution in flash chromatography (hexane/EtOAc 8:2 to 6:4) separates diastereomers .
Q. How can contradictory data in biological assays be resolved?
- Dose-Response Analysis : Replicate IC measurements across multiple concentrations (e.g., 0.1–100 μM) to confirm activity trends .
- Counter-Screening : Test against off-target proteins (e.g., kinases) to rule out non-specific binding .
- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions to identify binding pose discrepancies (e.g., hydrogen bonding with His94 in carbonic anhydrase IX vs. XII) .
Q. What computational methods predict the compound’s bioactivity and metabolic stability?
- Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding modes to target proteins (e.g., ∆G values ≤ -8 kcal/mol suggest high affinity) .
- ADMET Prediction : Tools like SwissADME estimate logP (~3.2) and CYP450 metabolism (highlighting potential oxidation at the ethyl group) .
- QM/MM Calculations : Assess electronic effects of substituents (e.g., electron-withdrawing methoxy groups enhance sulfonamide acidity, improving target engagement) .
Methodological Notes
- Contradictory Evidence Handling : Structural analogs with allyl substituents (e.g., ) show reduced stability compared to the ethyl variant; this highlights the need for substituent-specific stability testing .
- Advanced Purification : Use preparative HPLC with C18 columns for >99% purity in pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
